4-Acetamido-3-amino-5-hydroxybenzoic acid
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Overview
Description
4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID is an organic compound belonging to the class of acylaminobenzoic acids It is characterized by the presence of an acetylamino group, an amino group, and a hydroxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID typically involves multiple steps, including acetylation, amination, and hydroxylation reactions. One common method involves the acetylation of 4-aminobenzoic acid, followed by nitration and reduction to introduce the amino and hydroxy groups. The reaction conditions often include the use of acetic anhydride, nitric acid, and reducing agents such as hydrogen gas or metal catalysts .
Industrial Production Methods
In industrial settings, the production of 4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the hydroxy group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(ACETYLAMINO)-3-HYDROXY-5-NITROBENZOIC ACID
- 4-(ACETYLAMINO)-3-AMINO BENZOIC ACID
- 4-(ACETYLAMINO)-3-[ (HYDROXYACETYL)AMINO]BENZOIC ACID
Uniqueness
4-(ACETYLAMINO)-5-AMINO-3-HYDROXYBENZOIC ACID is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-acetamido-3-amino-5-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-4(12)11-8-6(10)2-5(9(14)15)3-7(8)13/h2-3,13H,10H2,1H3,(H,11,12)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDTVBHJMBRTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1O)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332224 |
Source
|
Record name | 4-acetamido-3-amino-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162252-46-2 |
Source
|
Record name | 4-(Acetylamino)-3-amino-5-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162252-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-acetamido-3-amino-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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